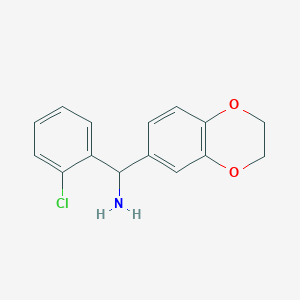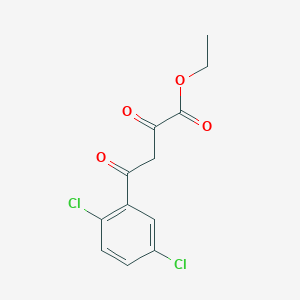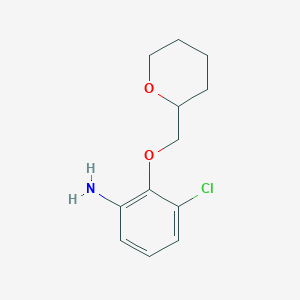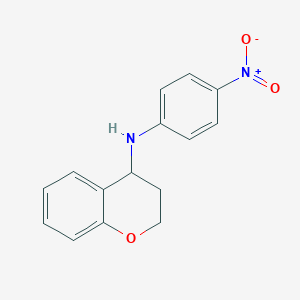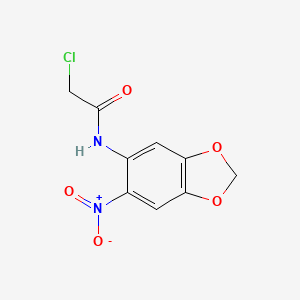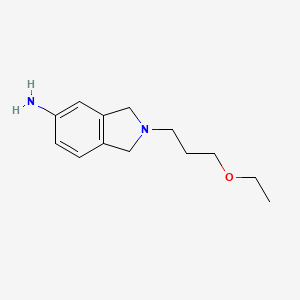![molecular formula C13H18ClNO B1420199 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide CAS No. 915921-90-3](/img/structure/B1420199.png)
2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
科学的研究の応用
Metabolism in Human and Rat Liver Microsomes
Research has shown that chloroacetamide herbicides, including 2-chloro-N-(2,6-diethylphenyl)acetamide (a related compound), undergo complex metabolic activation pathways in both human and rat liver microsomes. This activation can lead to the formation of DNA-reactive compounds, suggesting potential risks associated with these herbicides (Coleman et al., 2000).
Soil Reception and Activity
Another study focused on the soil reception and activity of related chloroacetamide herbicides, indicating that their interaction with soil can significantly affect their environmental impact and effectiveness as herbicides (Banks & Robinson, 1986).
Radiosynthesis for Study of Metabolism and Mode of Action
The radiosynthesis of chloroacetamide herbicides, such as acetochlor, has been explored to aid in the study of their metabolism and mode of action. This method allows for more precise tracking and analysis of these compounds in various systems (Latli & Casida, 1995).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has been conducted on derivatives of 2-(substituted phenoxy) acetamide, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, for their potential anticancer, anti-inflammatory, and analgesic properties. These studies provide insights into the therapeutic applications of these compounds (Rani et al., 2014).
Antibacterial and Antifungal Activities
Studies have also been conducted on novel imines and thiazolidinones derived from chloroacetamide compounds, demonstrating their potential as antibacterial and antifungal agents (Fuloria et al., 2009).
特性
IUPAC Name |
2-chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-4-11-5-7-12(8-6-11)10(2)15-13(16)9-14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWMQYIQUROZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672530 | |
| Record name | 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
CAS RN |
915921-90-3 | |
| Record name | 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)
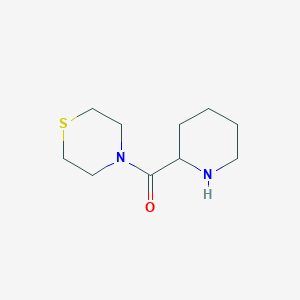
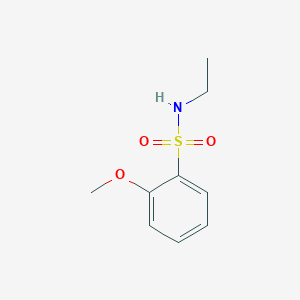
![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)

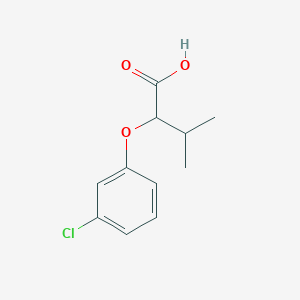
![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
